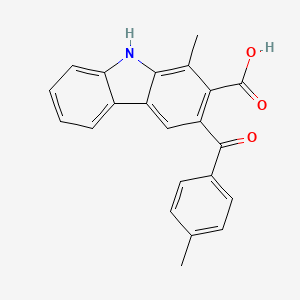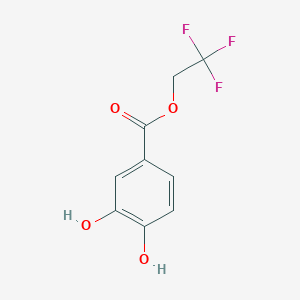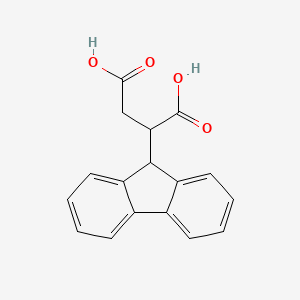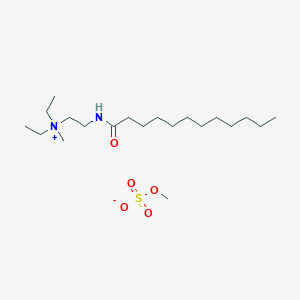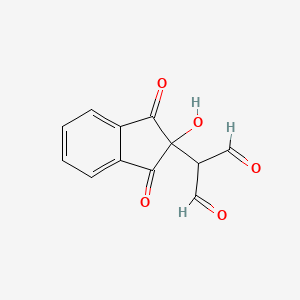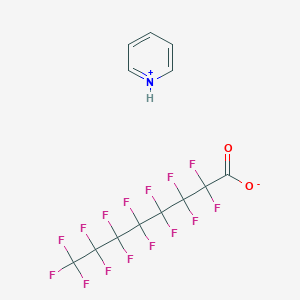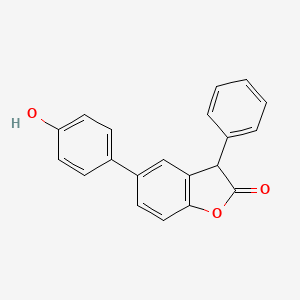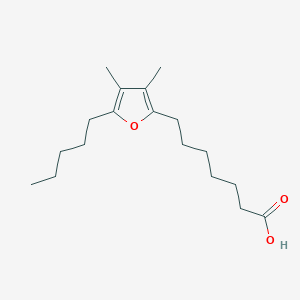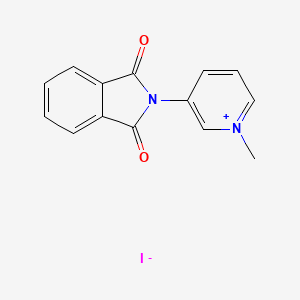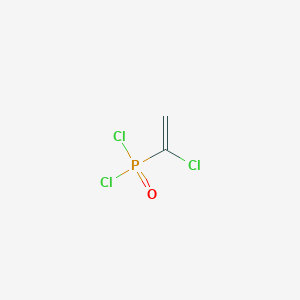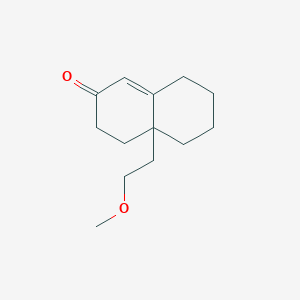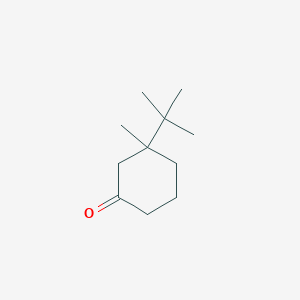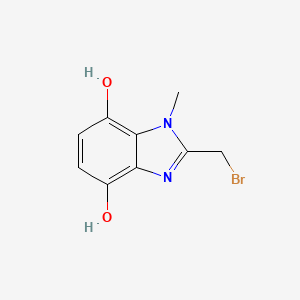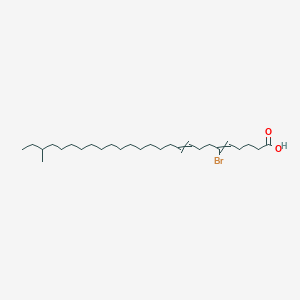
6-Bromo-24-methylhexacosa-5,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-24-methylhexacosa-5,9-dienoic acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-24-methylhexacosa-5,9-dienoic acid typically involves multiple steps, starting with the preparation of the core carbon skeleton, followed by the introduction of the bromine atom and the formation of double bonds. Common synthetic routes include:
Formation of the Carbon Skeleton: This step often involves the use of Grignard reagents or organolithium compounds to build the long carbon chain.
Introduction of the Bromine Atom: Bromination can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Formation of Double Bonds: The double bonds are introduced through elimination reactions or by using alkenyl halides in coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-24-methylhexacosa-5,9-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace the bromine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
6-Bromo-24-methylhexacosa-5,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-24-methylhexacosa-5,9-dienoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and double bonds play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-5,9-heneicosadienoic acid
- 6-Bromo-tricosa-5E,9Z-dienoic acid
- 6-Bromo-eicosa-5E,9Z-dienoic acid
Uniqueness
6-Bromo-24-methylhexacosa-5,9-dienoic acid is unique due to its specific combination of a long carbon chain, bromine atom, and multiple double bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92313-34-3 |
|---|---|
Formule moléculaire |
C27H49BrO2 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
6-bromo-24-methylhexacosa-5,9-dienoic acid |
InChI |
InChI=1S/C27H49BrO2/c1-3-25(2)21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-26(28)23-19-20-24-27(29)30/h14,16,23,25H,3-13,15,17-22,24H2,1-2H3,(H,29,30) |
Clé InChI |
HCEZMGSLLYGJAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


